![molecular formula C13H17NO2 B1285030 4-Benzo[1,3]dioxol-5-ylmethyl-piperidin CAS No. 76672-65-6](/img/structure/B1285030.png)

4-Benzo[1,3]dioxol-5-ylmethyl-piperidin

Übersicht

Beschreibung

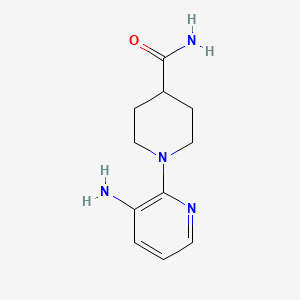

4-Benzo[1,3]dioxol-5-ylmethyl-piperidine (4-BDMP) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. It is a heterocyclic compound that contains a piperidine ring and a benzene ring with two oxygen atoms. 4-BDMP is a cyclic compound that has been found to have a variety of useful properties, including the ability to act as a ligand for metal ions, to act as an inhibitor of certain enzymes, and to act as a substrate for certain enzymes.

Wissenschaftliche Forschungsanwendungen

Antikrebs-Bewertung

Eine Reihe von 1-Benzo[1,3]dioxol-5-yl-Indolen, die 3-N-fusionierte Heteroaryl-Einheiten tragen, wurde basierend auf Literaturberichten über die Aktivität von Indolen gegen verschiedene Krebszelllinien entwickelt . Diese Verbindungen wurden über eine Pd-katalysierte C-N-Kreuzkupplung synthetisiert und auf ihre Antikrebsaktivität gegen Prostata (LNCaP), Pankreas (MIA PaCa-2) und akute lymphoblastische Leukämie (CCRF-CEM) Krebszelllinien untersucht .

Nachweis von krebserregenden Blei

Die Verbindung wurde für den signifikanten Nachweis des krebserregenden Schwermetallions Blei (Pb 2+) mit einem zuverlässigen elektrochemischen Verfahren verwendet . Ein empfindlicher und selektiver Pb 2+ -Sensor wurde durch Abscheidung einer dünnen Schicht aus BDMMBSH auf einer GCE mit der leitfähigen Polymermatrix Nafion (NF) entwickelt .

Synthese von Antitumorverbindungen

Eine Reihe neuartiger N-Aryl-5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine (C1–C31) wurden synthetisiert und auf ihre Antitumoraktivitäten gegen HeLa-, A549- und MCF-7-Zelllinien untersucht .

Aromastoff in Lebensmitteln

Die Substanz wurde nicht als natürlich vorkommend gemeldet und ist chemisch synthetisiert. Sie soll als Aromastoff in bestimmten Lebensmittelkategorien verwendet werden, aber nicht in Getränken .

Safety and Hazards

Wirkmechanismus

Target of Action

This compound is a part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

It’s suggested that it might influence gaba-ergic neurotransmission in the brain .

Biochemical Pathways

It’s suggested that the compound could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

Result of Action

The compound has shown potent activities against HeLa and A549 cell lines with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively . It has also exhibited good selectivity between cancer cells and normal cells .

Biochemische Analyse

Biochemical Properties

4-Benzo[1,3]dioxol-5-ylmethyl-piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which can lead to changes in metabolic pathways. The compound’s interaction with proteins can also affect their function and stability, leading to alterations in cellular processes .

Cellular Effects

4-Benzo[1,3]dioxol-5-ylmethyl-piperidine has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . Additionally, it can cause cell cycle arrest, further inhibiting the proliferation of cancer cells .

Molecular Mechanism

The molecular mechanism of 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine involves its binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent reactions. This inhibition can lead to changes in gene expression and cellular metabolism. The compound’s ability to induce apoptosis is linked to its interaction with specific proteins involved in cell death pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and damage to healthy tissues. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing harmful effects .

Metabolic Pathways

4-Benzo[1,3]dioxol-5-ylmethyl-piperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s inhibition of specific enzymes can lead to the accumulation or depletion of certain metabolites, altering the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential .

Subcellular Localization

4-Benzo[1,3]dioxol-5-ylmethyl-piperidine’s subcellular localization affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall effectiveness in modulating cellular processes .

Eigenschaften

IUPAC Name |

4-(1,3-benzodioxol-5-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-12-13(16-9-15-12)8-11(1)7-10-3-5-14-6-4-10/h1-2,8,10,14H,3-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVHCQZLXBLDEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588785 | |

| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76672-65-6 | |

| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B1284990.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1285002.png)